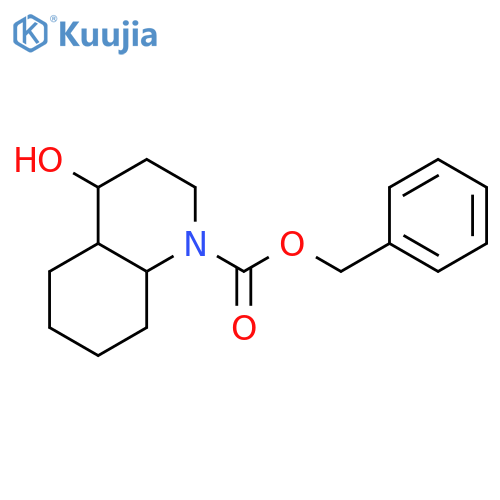

Cas no 2680695-72-9 (Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate)

Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-28288039

- 2680695-72-9

- benzyl 4-hydroxy-decahydroquinoline-1-carboxylate

- Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate

-

- インチ: 1S/C17H23NO3/c19-16-10-11-18(15-9-5-4-8-14(15)16)17(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14-16,19H,4-5,8-12H2

- InChIKey: TYQPALXORXVHPA-UHFFFAOYSA-N

- ほほえんだ: OC1CCN(C(=O)OCC2C=CC=CC=2)C2CCCCC21

計算された属性

- せいみつぶんしりょう: 289.16779360g/mol

- どういたいしつりょう: 289.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28288039-1g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 1g |

$699.0 | 2023-09-08 | ||

| Enamine | EN300-28288039-10.0g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-28288039-0.1g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-28288039-0.5g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28288039-10g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 10g |

$3007.0 | 2023-09-08 | ||

| Enamine | EN300-28288039-5.0g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-28288039-0.05g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 95.0% | 0.05g |

$587.0 | 2025-03-19 | |

| Enamine | EN300-28288039-2.5g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-28288039-1.0g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-28288039-5g |

benzyl 4-hydroxy-decahydroquinoline-1-carboxylate |

2680695-72-9 | 5g |

$2028.0 | 2023-09-08 |

Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate 関連文献

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

Benzyl 4-hydroxy-decahydroquinoline-1-carboxylateに関する追加情報

Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate (CAS No. 2680695-72-9): A Comprehensive Overview

Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2680695-72-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the decahydroquinoline family, a class of heterocyclic structures known for their diverse biological activities and potential therapeutic applications. The presence of both hydroxyl and carboxyl functional groups in its molecular framework enhances its chemical reactivity and makes it a valuable scaffold for drug discovery and development.

The molecular structure of Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate consists of a decahydroquinoline core substituted with a hydroxyl group at the fourth position and a benzyloxy group at the one-position carboxylate. This unique arrangement imparts distinct physicochemical properties, including solubility, stability, and metabolic profiles, which are critical factors in evaluating its suitability for pharmaceutical applications. The benzyloxy moiety, in particular, contributes to the compound's lipophilicity, making it an attractive candidate for oral administration and systemic delivery.

In recent years, there has been growing interest in decahydroquinoline derivatives due to their reported pharmacological effects. Studies have demonstrated that compounds within this class exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The hydroxyl group in Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate plays a pivotal role in modulating these activities by participating in hydrogen bonding interactions with biological targets. This feature has prompted researchers to explore its potential as a lead compound for developing novel therapeutic agents.

One of the most compelling aspects of Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate is its structural similarity to naturally occurring alkaloids, which have been extensively studied for their medicinal properties. By leveraging this structural motif, scientists aim to design molecules that can interact selectively with specific biological pathways, thereby minimizing side effects and improving therapeutic efficacy. The carboxylate group further enhances the compound's versatility by allowing conjugation with other pharmacophores or biomolecules, facilitating the development of prodrugs or targeted delivery systems.

Recent advancements in computational chemistry and molecular modeling have accelerated the discovery process for compounds like Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate. These techniques enable researchers to predict binding affinities, optimize molecular structures, and identify potential drug candidates with high precision. By integrating experimental data with computational insights, scientists can rapidly screen large libraries of derivatives and pinpoint those with the most promising pharmacological profiles. This approach has already led to several breakthroughs in identifying novel therapeutic agents based on decahydroquinoline scaffolds.

The synthesis of Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the decahydroquinoline ring system requires careful selection of reaction conditions and catalysts to ensure high yield and purity. Additionally, introducing the hydroxyl and benzyloxy groups at specific positions demands precise control over reaction pathways to avoid unwanted side products. Despite these challenges, recent reports highlight innovative synthetic strategies that have improved the accessibility of this compound, paving the way for further exploration of its biological potential.

In vitro studies have begun to unravel the mechanistic basis of Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate's biological activities. Initial research suggests that this compound may exert its effects by modulating key signaling pathways involved in inflammation and cancer progression. For instance, its interaction with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) could contribute to its anti-inflammatory properties by inhibiting prostaglandin synthesis. Similarly, its ability to bind to nuclear receptors or kinases might play a role in its anticancer effects by disrupting aberrant signaling cascades.

The pharmacokinetic profile of Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate is another critical aspect that has been examined in preclinical studies. These investigations have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for determining optimal dosing regimens and assessing potential drug-drug interactions. For example, studies indicate that this compound exhibits moderate solubility in both aqueous and lipid environments, suggesting it may be suitable for various administration routes. Furthermore, preliminary data on its metabolic stability suggest that it may undergo biotransformation via Phase II pathways such as glucuronidation or sulfation.

As research into Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate progresses, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential for translating laboratory findings into clinical applications. By combining expertise from multiple disciplines, researchers can address complex questions about drug efficacy and safety while accelerating the development pipeline for novel therapeutics based on decahydroquinoline derivatives. This collaborative approach holds promise for advancing our understanding of this compound's potential role in treating various diseases.

The future direction of research on Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate will likely focus on optimizing its pharmacological properties through structural modifications and exploring new therapeutic indications. Advances in synthetic methodologies may enable the preparation of more complex derivatives with enhanced bioavailability or targeted action profiles. Additionally, preclinical studies will be crucial for validating initial findings and identifying any potential toxicities before moving into human trials. With continued investment in this area,Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate could emerge as a significant contributor to modern medicine.

2680695-72-9 (Benzyl 4-hydroxy-decahydroquinoline-1-carboxylate) 関連製品

- 1221341-56-5(Tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate)

- 532928-01-1(L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)

- 1284481-40-8([3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine)

- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)

- 60577-23-3(2-(Dimethylamino)-2-phenylbutanol Hydrochloride)

- 1261553-61-0(2-(Bromomethyl)-6-cyanobenzenesulfonamide)

- 1227587-03-2(6-Amino-2-methylpyridine-3-acetonitrile)

- 1016695-93-4(2-chloro-4-(pyrrolidin-2-yl)phenol)

- 1261902-27-5(3-Hydroxy-4-(4-methoxyphenyl)benzoic acid)

- 2228737-07-1(4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)